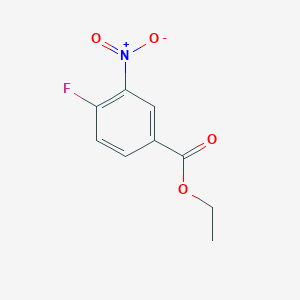

Ethyl 4-fluoro-3-nitrobenzoate

説明

Significance and Research Context of Halogenated Nitrobenzoate Esters in Organic and Medicinal Chemistry

Halogenated nitrobenzoate esters represent a significant class of compounds in the fields of organic and medicinal chemistry. The introduction of halogen atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. prepchem.com Halogens can influence a molecule's reactivity, stability, lipophilicity, and conformation, which are critical parameters in drug design. ambeed.com For instance, the presence of a fluorine atom, the most electronegative element, often enhances metabolic stability and binding affinity to target proteins. ambeed.com

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. Furthermore, it can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. ossila.com This feature is particularly exploited in the synthesis of heterocyclic compounds.

Nitrobenzoic acid intermediates, including esters like ethyl 4-fluoro-3-nitrobenzoate, are recognized as convenient starting materials for the synthesis of various biologically active heterocycles, such as benzimidazoles and benzoxazoles. nih.govresearchgate.netiucr.org Benzimidazole (B57391) derivatives, for example, are known to possess a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. ossila.com The strategic placement of the fluoro and nitro groups on the benzoate (B1203000) ring, as seen in this compound, makes it an ideal precursor for constructing these important molecular scaffolds. ossila.com

Historical Overview of Research Involving this compound as a Synthetic Precursor

Research involving this compound as a synthetic building block has been documented in scientific literature, where its utility as an intermediate is consistently highlighted. A key application of this compound is in the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with significant therapeutic potential.

The general synthetic strategy involves the nucleophilic aromatic substitution of the fluorine atom, which is activated by the adjacent nitro group. This is typically followed by the reduction of the nitro group to an amine, which then undergoes cyclization to form the benzimidazole ring system.

Early structural reports, such as a 2009 study, characterized the compound and noted its role as an intermediate in ongoing research into new nitrobenzoic acid derivatives for synthesizing biologically active heterocycles. nih.govresearchgate.netiucr.org Subsequent research has built upon this foundation, demonstrating its practical application. For example, this compound has been employed as the starting material for multi-step syntheses of:

Novel benzimidazole derivatives with antituberculosis activity : In these syntheses, the fluorine atom is displaced by an amine, followed by reduction of the nitro group and subsequent cyclization to yield benzimidazoles that were tested against Mycobacterium tuberculosis. nih.gov

1,2,5-trisubstituted benzimidazoles as cytotoxic agents : Researchers have used the compound to create derivatives capable of overcoming multidrug resistance in cancer cells. tandfonline.com The synthesis begins with the amination of this compound. tandfonline.com

Benzimidazoles as potential neuraminidase inhibitors : Both conventional heating and microwave-assisted methods have been used to synthesize benzimidazole derivatives starting from this compound, with the products evaluated for their potential as antiviral agents. analis.com.my

Sirtuin inhibitors : The compound served as the initial reactant in a four-step synthesis to produce novel polar benzimidazoles that were evaluated for their ability to inhibit sirtuin enzymes, which are implicated in various diseases. scialert.net

These examples underscore the historical and ongoing value of this compound as a reliable precursor for accessing complex and biologically relevant molecules.

Research Applications of this compound as a Precursor

| Target Compound Class | Therapeutic Area | Reference |

|---|---|---|

| Novel Benzimidazoles | Antituberculosis | nih.gov |

| 1,2,5-Trisubstituted Benzimidazoles | Anticancer (Cytotoxic Agents) | tandfonline.com |

| Benzimidazole Derivatives | Antiviral (Neuraminidase Inhibitors) | analis.com.my |

| Polar Benzimidazoles | Sirtuin Inhibition | scialert.net |

Contemporary Research Trends and Challenges in the Synthesis and Application of Aryl Fluorides

The synthesis of aryl fluorides, which are organic compounds containing a fluorine atom attached to an aromatic ring, is a vibrant and challenging area of contemporary chemical research. The unique properties imparted by fluorine mean that approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. molbase.com This high demand drives the development of new and more efficient fluorination methods.

Contemporary trends focus on several key areas:

Late-Stage Fluorination : A major goal is the development of methods to introduce fluorine atoms into complex molecules at a late stage of the synthesis. This allows for the rapid creation of diverse fluorinated analogues of biologically active compounds without having to redesign the entire synthetic route. molbase.com

C-H Activation/Fluorination : Directly replacing a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. molbase.com While significant progress has been made, challenges remain in controlling the position of fluorination (regioselectivity) and avoiding side reactions.

Novel Fluorinating Reagents : Researchers are continuously developing new reagents for both nucleophilic and electrophilic fluorination that are safer, more selective, and have a broader substrate scope. molbase.com

Metal-Catalyzed Fluorination : The use of transition metals, such as palladium and copper, to catalyze the formation of C-F bonds is a major area of research. These methods can often proceed under milder conditions than traditional methods but can be sensitive to the substrate and require careful optimization. ossila.com

Despite significant advances, challenges persist. The high reactivity of many fluorinating agents can make them difficult to handle safely. Furthermore, achieving high selectivity on complex molecules with multiple potential reaction sites remains a significant hurdle. The strength of the C-F bond, while beneficial for the stability of the final product, also means that its formation can be thermodynamically and kinetically challenging. Overcoming these obstacles is at the forefront of modern organofluorine chemistry. mdpi.com

Data Tables

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 367-80-6 | nih.gov |

| Molecular Formula | C₉H₈FNO₄ | nih.gov |

| Molecular Weight | 213.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Appearance | Yellow oil or solid | nih.govanalis.com.my |

| Melting Point | 50 °C | prepchem.com |

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONVBKVUSUGBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611894 | |

| Record name | Ethyl 4-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-80-6 | |

| Record name | Ethyl 4-fluoro-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-3-nitro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Fluoro 3 Nitrobenzoate

Conventional Esterification Pathways

The most fundamental and widely documented method for synthesizing Ethyl 4-fluoro-3-nitrobenzoate is through the Fischer-Speier esterification of its corresponding carboxylic acid.

Acid-Catalyzed Esterification of 4-Fluoro-3-nitrobenzoic Acid with Ethanol (B145695)

The standard procedure for synthesizing this compound involves the reaction of 4-Fluoro-3-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. nih.govanalis.com.my In this reaction, the carboxylic acid is heated with an excess of ethanol, which serves as both a reactant and the solvent. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

A typical laboratory-scale synthesis involves refluxing 4-fluoro-3-nitrobenzoic acid in absolute ethanol with a catalytic amount of concentrated H₂SO₄. nih.govresearchgate.net For instance, a reported procedure involves refluxing 5.0 g of 4-fluoro-3-nitrobenzoic acid in 50 ml of absolute ethanol with 2.0 ml of concentrated H₂SO₄ for 8 hours. nih.gov Another similar protocol uses 2.00 g of the acid in 25 mL of ethanol with 2.5 mL of concentrated H₂SO₄, refluxed at approximately 78°C for 4 to 6 hours. analis.com.my Upon completion, the excess ethanol is typically removed by evaporation, and the resulting mixture is diluted with water. The desired ester is then extracted using an organic solvent like ethyl acetate (B1210297). nih.govanalis.com.my

Optimization of Reaction Conditions: Temperature, Catalyst Concentration, and Reaction Duration

The efficiency and yield of the esterification are highly dependent on key reaction parameters. The reaction is typically conducted at the reflux temperature of ethanol (~78°C) to ensure a sufficient reaction rate. analis.com.my The duration of the reaction varies across different reported procedures, ranging from 3 to 19 hours. One method describes refluxing for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC). analis.com.my Another procedure extends the reflux time to 8 hours. nih.gov

A more complex approach involves a two-stage addition of the catalyst to drive the equilibrium towards the product. prepchem.com In this method, an initial amount of concentrated sulfuric acid is added, and the mixture is refluxed for three hours. Subsequently, a larger portion of sulfuric acid is added, and the reflux is continued for an additional 16 hours. prepchem.com This extended duration and staged catalyst addition aim to maximize the conversion of the carboxylic acid to its ester, ultimately yielding 10.5 g of the product from 10 g of the starting acid. prepchem.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Acid | 5.0 g | 2.0 g | 10 g |

| Ethanol | 50 ml | 25 ml | 50 ml |

| Catalyst (H₂SO₄) | 2.0 ml | 2.5 ml | 2 ml + 8 ml (staged) |

| Temperature | Reflux | ~78 °C | Reflux |

| Duration | 8 hours | 4-6 hours | 3 + 16 hours |

| Yield | Not specified | 85% | ~91% (calculated) |

| Reference | nih.gov | analis.com.my | prepchem.com |

An interactive data table comparing conventional synthesis conditions.

Impact of Solvent Systems on Reaction Efficiency and Yield

In conventional Fischer esterification, ethanol typically serves the dual role of reactant and solvent. nih.govanalis.com.my This use of excess alcohol helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle. The choice of solvent for the work-up and purification stages is also critical for isolating a pure product. Ethyl acetate is commonly employed for extracting the ester from the aqueous reaction mixture due to its good solvency for the product and immiscibility with water. nih.govanalis.com.my

While studies focusing on alternative solvent systems for the conventional synthesis of this specific ester are limited, research on microwave-assisted methods has shown that solvent choice can have a significant effect on reaction outcomes. researchgate.netresearchgate.net These findings suggest that exploring different solvent systems, even in conventional heating, could be a viable strategy for optimizing reaction efficiency.

Advanced Synthetic Approaches

To overcome the limitations of conventional heating, such as long reaction times and equilibrium constraints, more advanced synthetic methodologies have been explored.

Microwave-Assisted Esterification Techniques for this compound Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including esterification. researchgate.netajrconline.org For the synthesis of this compound, microwave-assisted methods offer a significant reduction in reaction time compared to conventional refluxing. analis.com.my

In a comparative study, the synthesis was performed by irradiating a mixture of 4-fluoro-3-nitrobenzoic acid, ethanol, and a catalytic amount of H₂SO₄ in a single-mode microwave reactor. analis.com.my This method yielded the product in 74% yield, which, although slightly lower than the 85% yield obtained under conventional conditions in that specific study, was achieved much more rapidly. analis.com.my Another study focused on optimizing microwave-assisted Fischer esterification under sealed-vessel conditions. researchgate.netresearchgate.net This approach involved the periodic addition of catalytic amounts of sulfuric acid at set intervals to overcome the equilibrium limitations, resulting in a good yield of this compound. researchgate.netresearchgate.net The optimization of temperature and the effect of different solvents were also investigated as part of this method. researchgate.net

| Method | Starting Acid | Ethanol | Catalyst (H₂SO₄) | Conditions | Yield | Reference |

| Conventional | 2.00 g | 25 mL | 2.5 mL | Reflux, 4–6 h | 85% | analis.com.my |

| Microwave | 0.25 g | 1.0 mL | 4% equiv. | Irradiation | 74% | analis.com.my |

| Optimized Microwave | 0.25 g | 1.0 mL | 4% (added every 5 min) | Irradiation, varied temp. & time | Good | researchgate.netresearchgate.net |

An interactive data table comparing conventional and microwave synthesis.

Exploration of Ultrasound-Assisted Synthetic Strategies (considering analogous compounds)

Ultrasound-assisted synthesis is another advanced technique that utilizes acoustic cavitation to enhance chemical reactivity. mdpi.comnumberanalytics.com The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates. numberanalytics.com

While specific studies on the ultrasound-assisted synthesis of this compound are not widely documented, research on analogous compounds demonstrates the potential of this method. For example, the synthesis of the structurally similar Ethyl 4-nitrobenzoate (B1230335) has been successfully carried out by irradiating a mixture of 4-nitrobenzoic acid and ethanol with ultrasound (37 kHz). scirp.org This method provides an environmentally friendly alternative to traditional synthesis. The application of ultrasound has been shown to decrease reaction times substantially—in some cases from days to hours—and improve yields in other synthetic transformations. mdpi.com These findings suggest that ultrasound-assisted esterification could be a viable and efficient strategy for the synthesis of this compound, warranting further investigation.

Polymer-Supported Synthesis Approaches for Related Benzoyl Derivatives

The use of polymer-supported reagents has emerged as a significant advancement in organic synthesis, offering cleaner and more efficient reaction pathways. durham.ac.uk These solid-supported reagents simplify product purification, as the excess reagent and byproducts can be easily removed by filtration. durham.ac.uk This approach has been successfully applied to the synthesis of various benzoyl derivatives, showcasing its versatility and potential for creating libraries of compounds. durham.ac.ukresearchgate.net

One notable example is the use of polymer-supported bis(trifluoroacetoxyiodo)benzene (PSBTI) for the synthesis of 1-benzoyltetrahydroisoquinoline derivatives. researchgate.net This method involves the reaction of N-benzenesulfonyl-β-phenethylamines with α-benzoyl sulfides in the presence of PSBTI, yielding the desired products in moderate to good yields. researchgate.net The polymer support facilitates a clean reaction and allows for the regeneration and recycling of the iodine reagent, adding to the sustainability of the process. researchgate.net

Another strategy involves polymer-supported IBX (2-iodoxybenzoic acid) amides, which have demonstrated excellent activity as oxidizing agents. thieme-connect.de These reagents have been used to convert various alcohols into their corresponding aldehydes or ketones. thieme-connect.de The enhanced reactivity of the amide derivative is attributed to a strong intramolecular non-bonding interaction between the carbonyl oxygen and the iodine atom, which favors the formation of a reactive cyclic IBX derivative. thieme-connect.de

Furthermore, a polymer-supported 1-hydroxybenzotriazole (B26582) derivative has been developed for the efficient synthesis of amides. acs.org This two-step procedure involves the formation of an activated ester on the polymer, followed by treatment with an amine to release the amide product into the solution. acs.org The high acidity of the sulfonamide-functionalized polymer contributes to its high efficiency as a coupling reagent. acs.org This method is particularly well-suited for the high-throughput parallel synthesis of amide libraries. acs.org

The application of polymer-supported reagents extends to multi-step syntheses as well. For instance, a three-step synthesis of a pyrazole (B372694) derivative has been achieved using three different polymer-supported reagents simultaneously. durham.ac.uk This "one-pot" approach streamlines the synthetic process by eliminating the need for isolation and purification of intermediates. durham.ac.uk

While these examples focus on related benzoyl derivatives, the principles and techniques are highly relevant to the synthesis of this compound. The use of polymer-supported acylating agents or catalysts could offer a more sustainable and efficient alternative to traditional methods.

Comparative Analysis of Synthetic Methodologies: Yields, Selectivity, and Process Greenness

The synthesis of this compound is primarily achieved through the esterification of 4-fluoro-3-nitrobenzoic acid. nih.govnih.gov Traditional methods often employ strong mineral acids like sulfuric acid as catalysts and require elevated temperatures and prolonged reaction times. nih.govnih.govprepchem.com While effective, these methods often suffer from drawbacks such as the use of corrosive reagents, generation of acidic waste, and sometimes moderate yields.

A common method involves refluxing 4-fluoro-3-nitrobenzoic acid in ethanol with a catalytic amount of concentrated sulfuric acid. nih.govnih.gov One study reported a 75% yield after 8 hours of reflux. nih.gov Another protocol involving a two-stage addition of sulfuric acid and a total reflux time of 19 hours resulted in a yield of 10.5 g from 10 g of starting material. prepchem.com A similar procedure using methanol (B129727) as the alcohol and heating at 60°C for 8 hours afforded the corresponding methyl ester in 95% yield. mdpi.com Microwave-assisted Fischer esterification has also been explored, demonstrating the potential for accelerated reaction times, although issues with equilibrium can arise. researchgate.net

In the pursuit of greener and more sustainable synthetic routes, several alternative approaches have been investigated for the synthesis of related nitroaromatic esters. These methods aim to reduce the use of hazardous materials, improve energy efficiency, and simplify workup procedures. oiccpress.comrsc.org

One promising area is the use of heterogeneous catalysts. For the synthesis of ethyl 4-nitrobenzoate, ultradispersed natural zeolites have been shown to be effective catalysts, achieving conversions of up to 70% and yields of 67% under solvent-free conditions. scirp.orgresearchgate.net The use of ultrasound or microwave irradiation in conjunction with these catalysts can further enhance reaction rates and yields. scirp.orgresearchgate.net This approach avoids the use of aggressive and environmentally harmful catalysts like sulfuric acid. scirp.org

Electrochemical methods offer another green alternative. The electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines has been demonstrated with high selectivity using a polyoxometalate redox mediator. acs.org While this is a reduction reaction, the principles of using electrochemical methods to promote reactions of nitroaromatic compounds are relevant. rsc.org For instance, a study on the electrocatalytic synthesis of ethyl-4-nitrobenzoate showed a conversion of 54% and a selectivity of >99% at room temperature, which improved to 96% conversion at 50°C. acs.org

Photocatalysis represents another frontier in green chemistry for the synthesis of compounds from nitroaromatic precursors. researchgate.net Titanium dioxide-based photocatalysts have been used for the light-induced conversion of nitroarenes into valuable products like substituted quinolines and N-alkylarylamines. researchgate.net

The following table provides a comparative overview of different synthetic methodologies for this compound and related compounds, highlighting key performance indicators.

| Synthetic Method | Starting Material | Reagents/Catalyst | Conditions | Yield | Selectivity | Process Greenness | Reference |

| Fischer Esterification | 4-fluoro-3-nitrobenzoic acid | Ethanol, conc. H₂SO₄ | Reflux, 8h | 75% | High | Use of corrosive acid, high energy input | nih.gov |

| Fischer Esterification | 4-fluoro-3-nitrobenzoic acid | Ethanol, conc. H₂SO₄ | Reflux, 19h | ~105% (crude) | High | Use of corrosive acid, high energy input | prepchem.com |

| Fischer Esterification | 4-fluoro-3-nitrobenzoic acid | Methanol, conc. H₂SO₄ | 60°C, 8h | 95% (methyl ester) | High | Use of corrosive acid | mdpi.com |

| Microwave-Assisted Esterification | 4-fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄ | Microwave | Good | High | Faster reaction times, potential for lower energy use | researchgate.net |

| Zeolite Catalysis | 4-nitrobenzoic acid | H-MOR/H-HEU-M Zeolite, Microwave | 80°C, 2h | 67% (ethyl 4-nitrobenzoate) | >90% | Solvent-free, reusable catalyst, avoids strong acids | scirp.orgresearchgate.net |

| Electrocatalysis | ethyl-4-nitrobenzoate | Polyoxometalate mediator | 50°C | 96% (conversion to aniline) | >99% | Mild conditions, avoids harsh reagents | acs.org |

This comparative analysis underscores the shift towards more sustainable synthetic practices. While traditional methods are still widely used, the development of catalytic and electrochemical approaches offers significant advantages in terms of environmental impact and process efficiency. The choice of synthetic route will ultimately depend on a balance of factors including yield, selectivity, cost, and the "greenness" of the process.

Reactivity and Organic Transformations of Ethyl 4 Fluoro 3 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent reaction of ethyl 4-fluoro-3-nitrobenzoate is nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom, which is a good leaving group, is displaced by a nucleophile. wikipedia.org The presence of the nitro group ortho and the ester group para to the fluorine atom strongly activates the aromatic ring for nucleophilic attack. wikipedia.org

Reactions with Primary and Secondary Amines

This compound readily reacts with a variety of primary and secondary amines to yield the corresponding N-substituted 4-amino-3-nitrobenzoate derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrofluoric acid formed during the reaction. google.com

For instance, the reaction with benzylamine (B48309) produces ethyl 4-(benzylamino)-3-nitrobenzoate. Similarly, reactions with cyclohexylamine (B46788) and cyclopropylamine (B47189) yield ethyl 4-(cyclohexylamino)-3-nitrobenzoate and ethyl 4-(cyclopropylamino)-3-nitrobenzoate, respectively. The reaction has also been successfully performed with other amines, such as 2-methylpiperidine (B94953). google.com

A study reported the synthesis of ethyl 4-(2-methylpiperidin-1-yl)-3-nitrobenzoate by heating this compound with 2-methylpiperidine in DMF at 50°C for 3 hours. google.com In another example, the reaction with N-(2-aminoethyl)piperazine was carried out in dichloromethane (B109758) at room temperature overnight. researchgate.net

Table 1: Examples of SNAr Reactions with Amines

| Amine | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Benzylamine | Ethyl 4-(benzylamino)-3-nitrobenzoate | Not specified | |

| Cyclohexylamine | Ethyl 4-(cyclohexylamino)-3-nitrobenzoate | Not specified | |

| Cyclopropylamine | Ethyl 4-(cyclopropylamino)-3-nitrobenzoate | Not specified | |

| 2-Methylpiperidine | Ethyl 4-(2-methylpiperidin-1-yl)-3-nitrobenzoate | DMF, 50°C, 3 hours | google.com |

| N-(2-Aminoethyl)piperazine | Ethyl 3-amino-4-(4-(2-((4-(ethoxycarbonyl)-2-nitrophenyl)amino)ethyl)piperazin-1-yl)benzoate | Dichloromethane, room temperature, overnight | researchgate.net |

Mechanistic Investigations of Nucleophilic Displacements at the Aromatic Ring

The mechanism of nucleophilic aromatic substitution reactions generally proceeds through a two-step addition-elimination pathway. wikipedia.orglibretexts.org The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The electron-withdrawing nitro and ester groups are crucial for stabilizing this intermediate by delocalizing the negative charge. wikipedia.orglibretexts.org In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

The reactivity order of halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to that observed in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the formation of the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the reaction center, thus accelerating the attack by the nucleophile.

Transformations of the Nitro Group

The nitro group of the resulting 4-amino-3-nitrobenzoate derivatives can be readily transformed, providing a pathway to a variety of heterocyclic systems.

Catalytic Reduction Reactions to Amino Derivatives

The nitro group in ethyl 4-amino-3-nitrobenzoate derivatives can be reduced to an amino group, yielding ethyl 3,4-diaminobenzoate (B8644857) derivatives. This reduction is a key step in the synthesis of many heterocyclic compounds.

Common methods for this reduction include catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265). researchgate.net Another method involves the use of reducing agents like iron powder in the presence of an acid or ammonium chloride. For example, the nitro group of ethyl 4-(benzylamino)-3-nitrobenzoate can be reduced to the corresponding amine using iron powder and a saturated aqueous ammonium chloride solution in isopropyl alcohol under reflux. Similarly, the reduction of ethyl 3-amino-4-(4-(2-((4-(ethoxycarbonyl)-2-nitrophenyl)amino)ethyl)piperazin-1-yl)benzoate was achieved using palladium on carbon and ammonium formate in ethanol (B145695). researchgate.net

A patent describes a process for the catalytic reduction of nitro compounds using bisulfite as the reductant and non-noble metal catalysts, which offers quantitative conversion under mild conditions. google.com For instance, mthis compound showed quantitative conversion in 20 hours at 25°C. google.comgoogleapis.com

Subsequent Cyclization Reactions to Heterocyclic Systems

The resulting ethyl 3,4-diaminobenzoate derivatives are valuable precursors for the synthesis of various heterocyclic systems, most notably benzimidazoles. nih.govmedcraveonline.com

The condensation of the 1,2-diamino functionality with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the benzimidazole (B57391) ring system. For example, the reductive cyclization of ethyl 4-(cyclohexylamino)-3-nitrobenzoate with aldehydes in the presence of sodium dithionite (B78146) yields benzimidazole derivatives. Similarly, ethyl 4-(butylamino)-3-nitrobenzoate undergoes a "one-pot" nitro-reductive cyclization with a substituted salicylaldehyde (B1680747) and sodium dithionite in DMSO to afford a benzimidazole derivative in high yield. mdpi.com

In one specific example, a new benzimidazole derivative was synthesized via the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde using sodium dithionite in DMSO, followed by hydrolysis. medcraveonline.com Research has also demonstrated the synthesis of benzimidazole analogues by condensing ethyl 3-amino-4-butylaminobenzoate with various substituted metabisulfite (B1197395) adducts of benzaldehyde (B42025) under microwave irradiation. researchgate.net These examples highlight the utility of this compound as a starting material for the construction of complex heterocyclic scaffolds. nih.gov

Ester Group Modifications

The ester functional group of this compound can undergo several transformations, including transesterification and hydrolysis, which are fundamental reactions for modifying the properties of the resulting molecules.

While specific studies focusing solely on the transesterification of this compound are not extensively detailed in the provided search results, the principles of this reaction are well-established in organic chemistry. Transesterification would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst. This process would substitute the ethyl group of the ester with the alkyl group from the new alcohol, yielding a different alkyl 4-fluoro-3-nitrobenzoate. The general transformation is depicted below:

General Transesterification Reaction

This compound + R-OH ⇌ Alkyl 4-fluoro-3-nitrobenzoate + Ethanol

This reaction is an equilibrium process, and to drive it towards the product side, the alcohol reactant (R-OH) is often used in excess, or the ethanol by-product is removed as it forms. The efficiency of the reaction can be influenced by the nature of the alcohol and the reaction conditions. For example, a patent application describes that a pro-drug can be an ester body of a parent compound, which can be formed through processes like transesterification. google.com

The hydrolysis of the ester group in this compound to form 4-fluoro-3-nitrobenzoic acid is a critical step in many synthetic pathways. This reaction is typically carried out under acidic or basic conditions.

Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Basic hydrolysis, also known as saponification, involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. This reaction is irreversible as the resulting carboxylate salt is not susceptible to nucleophilic attack by the alcohol. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Research has shown the successful hydrolysis of the ester functionality within a derivative of this compound to yield the corresponding carboxylic acid in 97% yield. This high yield underscores the efficiency of this transformation. The resulting 4-fluoro-3-nitrobenzoic acid is a key starting material for synthesizing various biologically active molecules, including novel benzimidazoles with antimycobacterial activity and inhibitors of acetylcholinesterase and butyrylcholinesterase. chemicalbook.com

Table 1: Hydrolysis of this compound

| Reactant | Product | Reagents and Conditions | Yield |

| This compound derivative | Corresponding Carboxylic Acid | Not specified in detail, but typically involves acid or base catalysis | 97% |

| 4-Fluoro-3-nitrobenzoic acid | This compound | Ethanol, concentrated H₂SO₄, reflux | 75% scialert.netnih.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic and Structural Elucidation Studies of Ethyl 4 Fluoro 3 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the connectivity and chemical environment of atoms within the molecule.

The ¹H NMR spectrum of Ethyl 4-fluoro-3-nitrobenzoate provides a clear map of the different proton environments within the molecule. Analysis of a 500 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for both the ethyl ester group and the aromatic ring protons. analis.com.my

The ethyl group protons appear as two characteristic multiplets. A triplet at a chemical shift (δ) of 1.43 ppm corresponds to the terminal methyl (-CH₃) protons. This signal is split into a triplet by the two adjacent methylene (B1212753) protons. The methylene (-CH₂-) protons themselves resonate further downfield as a quartet at 4.44 ppm, a chemical shift influenced by the adjacent electron-withdrawing oxygen atom. The quartet pattern arises from coupling to the three neighboring methyl protons. analis.com.my

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. These protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The signals are observed at approximately 7.39 ppm (triplet, H-5), 8.31–8.35 ppm (multiplet, H-6), and 8.74 ppm (doublet of doublets, H-2). analis.com.my The downfield shifts of these protons are consistent with the strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) substituents on the aromatic ring.

¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 1.43 | Triplet (t) | 5.0 | -OCH₂CH ₃ |

| 4.44 | Quartet (q) | 5.0, 10.0 | -OCH ₂CH₃ |

| 7.39 | Triplet (t) | 10.0 | Aromatic H-5 |

| 8.31-8.35 | Multiplet (m) | - | Aromatic H-6 |

| 8.74 | Doublet of Doublets (dd) | 5.0, 7.0 | Aromatic H-2 |

Data sourced from a 500 MHz spectrum in CDCl₃ analis.com.my

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum for this compound shows nine distinct signals, corresponding to the nine unique carbon atoms in the structure. analis.com.my

The carbons of the ethyl group are found in the upfield region of the spectrum. The methyl carbon (-CH₃) appears at δ 14.26 ppm, and the methylene carbon (-CH₂-) is observed at δ 62.13 ppm. analis.com.my The ester carbonyl carbon (-C=O) is significantly deshielded and appears far downfield at δ 163.64 ppm. analis.com.my

The remaining six signals correspond to the aromatic carbons. These are found between approximately 118 ppm and 158 ppm. The signals at δ 118.74, 127.61, 127.79, 136.49, 136.57, and 158.03 ppm represent the carbon atoms of the benzene ring. analis.com.my Their specific chemical shifts are influenced by the attached substituents and their position on the ring. The carbon directly bonded to the fluorine atom typically exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), a feature that can be used for definitive assignment.

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 14.26 | -OCH₂C H₃ |

| 62.13 | -OC H₂CH₃ |

| 118.74 | Aromatic Carbon |

| 127.61 | Aromatic Carbon |

| 127.79 | Aromatic Carbon |

| 136.49 | Aromatic Carbon |

| 136.57 | Aromatic Carbon |

| 158.03 | Aromatic Carbon |

| 163.64 | C =O |

Data sourced from a 125 MHz spectrum in CDCl₃ analis.com.my

¹⁹F NMR is a powerful technique for compounds containing fluorine. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, the technique is highly sensitive. For this compound, the ¹⁹F NMR spectrum shows a single signal at a chemical shift of -110.75 ppm. analis.com.my The presence of a single peak confirms the existence of only one fluorine atom in a unique chemical environment within the molecule, which is consistent with the proposed structure.

Carbon-13 NMR (13C NMR) Spectral Analysis for Carbon Framework

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. The molecular formula of this compound is C₉H₈FNO₄, which corresponds to a calculated exact mass of 213.04373590 Da. nih.gov ESI-MS analysis confirms this molecular weight. analis.com.my In a typical ESI-MS experiment, the compound is often observed as an adduct with a small ion, such as a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺). For this compound, the sodium adduct ([M+Na]⁺) has been observed at an m/z of 236.0, which corresponds to the mass of the molecule (213.2) plus the mass of a sodium ion (23). analis.com.my This detection of the molecular ion adduct provides strong evidence for the compound's molecular formula and weight.

While soft ionization techniques like ESI aim to preserve the molecular ion, other mass spectrometry methods, such as Electron Ionization (EI), are designed to induce fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable clues about the compound's structure.

For an ester like this compound, characteristic fragmentation patterns are expected. Cleavage of the bonds adjacent to the carbonyl group is a common pathway. libretexts.org Key predicted fragmentation events include:

Loss of the ethoxy radical (•OCH₂CH₃): This would result in the formation of a 4-fluoro-3-nitrobenzoyl cation.

Loss of the nitro group (•NO₂): Aromatic nitro compounds can lose the NO₂ group, which would help to confirm its presence.

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain, though it may be less favored in this specific structure.

Analyzing these fragmentation pathways allows for the piece-by-piece confirmation of the different functional groups—the ethyl ester, the nitro group, and the fluorinated benzene ring—that constitute the molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4-nitrobenzoate (B1230335) |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. jove.com This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding the structure and function of molecules. jove.comevitachem.com

The foundation of successful X-ray diffraction analysis lies in the cultivation of high-quality single crystals. iucr.org For this compound and its derivatives, obtaining crystals of suitable size and perfection is a critical preliminary step. jove.comiucr.org Generally, crystals with dimensions of 0.1–0.3 mm in all directions are considered ideal. wpmucdn.com

Several methods are employed for crystal growth, with the choice depending on the compound's solubility and thermal stability. iucr.orgrochester.eduufl.edu Common techniques include:

Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. rochester.eduufl.edu The solvent is then allowed to evaporate slowly over a period of days, leading to the formation of crystals. jove.comufl.edu For this compound, colorless crystals suitable for X-ray analysis have been obtained by recrystallization from a mixture of hot ethyl acetate (B1210297) and petroleum ether (60–80). iucr.org

Slow Cooling: This technique involves dissolving the solute in a solvent at an elevated temperature to form a saturated solution, which is then gradually cooled. iucr.orgrochester.eduufl.edu This reduction in temperature decreases the solubility of the compound, promoting crystallization. ufl.edu

Vapor Diffusion: In this method, a solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. wpmucdn.comufl.edu The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization. ufl.edu

Solvent Layering: This technique involves carefully layering a solvent in which the compound is soluble with a miscible anti-solvent in which it is not. iucr.orgwpmucdn.com Crystals form at the interface as the solvents slowly mix. iucr.org

The quality of the grown crystals is paramount for obtaining high-resolution diffraction data. iucr.org A good quality crystal will have well-defined faces and be free of internal defects. jove.com The purity of the compound is also a significant factor, with higher purity generally leading to better crystals. ufl.edu

Once diffraction data is collected, the initial crystal structure model undergoes a process of refinement to improve its accuracy. numberanalytics.com Refinement adjusts atomic coordinates, displacement parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction data. numberanalytics.com

The most common refinement technique is the least-squares method, which minimizes the differences between the observed and calculated structure factor amplitudes. acs.org For this compound, refinement has been performed on F² against all reflections. iucr.org In the structural analysis of this compound, all hydrogen atoms were positioned geometrically and refined using a riding model. iucr.orgnih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₈FNO₄ |

| Formula weight | 213.16 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.9246 (3) Åb = 13.2883 (3) Åc = 6.9310 (2) Åβ = 94.410 (2)° |

| Volume | 911.36 (4) ų |

| Z | 4 |

| Calculated density | 1.554 Mg/m³ |

| Absorption coefficient | 0.14 mm⁻¹ |

| F(000) | 440 |

| Crystal size | 0.55 × 0.22 × 0.09 mm |

| Theta range for data collection | 2.6 to 30.8° |

| Reflections collected | 12540 |

| Independent reflections | 2913 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2913 / 0 / 138 |

| Goodness-of-fit on F² | 1.11 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.139 |

| R indices (all data) | R1 = 0.057, wR2 = 0.147 |

Data sourced from references nih.govresearchgate.net.

The refined crystal structure of this compound reveals detailed information about its molecular geometry. The bond lengths and angles are within the normal ranges and are consistent with related structures. researchgate.net

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| F1-C4 | 1.357 (1) |

| O1-C7 | 1.206 (1) |

| O2-C7 | 1.332 (1) |

| O2-C8 | 1.461 (1) |

| O3-N1 | 1.226 (1) |

| O4-N1 | 1.233 (1) |

| N1-C3 | 1.469 (1) |

| C1-C2 | 1.385 (2) |

| C1-C6 | 1.381 (2) |

| C2-C3 | 1.382 (2) |

| C3-C4 | 1.383 (2) |

| C4-C5 | 1.372 (2) |

| C5-C6 | 1.387 (2) |

| C6-C7 | 1.491 (2) |

| C8-C9 | 1.493 (2) |

Data sourced from reference researchgate.net.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. mdpi.com In the crystal structure of this compound, intermolecular C-H···O hydrogen bonds are significant. nih.gov These interactions link molecules into dimers, which then form chains. nih.govresearchgate.net

The presence of fluorine and nitro groups can lead to various weak hydrogen bonds, including C-H···O and N-H···O, which consolidate the crystal packing. iucr.orgresearchgate.net Studies have shown that both nitro and fluoro groups can act as hydrogen bond acceptors. rsc.org In some fluoro-nitro aniline (B41778) derivatives, these interactions generate double chains within the crystal structure. iucr.orgresearchgate.net The analysis of contact enrichment ratios in crystals can help decipher the driving forces behind the crystal packing, highlighting the importance of even weak hydrogen bonds like N–H···F and C–H···F. iucr.org

Table 3: Hydrogen-bond geometry (Å, °) for this compound

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C1—H1A···O4ⁱ | 0.95 | 2.49 | 3.298 (2) | 143 |

Symmetry code: (i) -x+1, -y+1, -z+1. Data sourced from reference researchgate.net.

The conformation of flexible molecules like this compound is described by dihedral angles. The twist of the nitro group relative to the benzene ring is a key conformational feature. In many nitrobenzoate derivatives, the nitro group is nearly coplanar with the aromatic ring to facilitate conjugation. For example, in 2-fluoro-5-nitroaniline, the dihedral angle between the nitro group and the benzene ring is only 3.68 (2)°. iucr.org However, steric hindrance can cause the nitro group to twist out of the plane. iucr.org

Investigation of Crystal Packing and Intermolecular Hydrogen Bonding Networks (e.g., C-H···O, O-H···O)

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable analytical technique in pharmaceutical sciences for separating, identifying, and quantifying compounds in a mixture. encyclopedia.pubscioninstruments.com It plays a crucial role in assessing the purity of starting materials, intermediates like this compound, and final active pharmaceutical ingredients (APIs). iltusa.comunige.ch

High-Performance Liquid Chromatography (HPLC) is the dominant technique used in pharmaceutical analysis due to its high sensitivity, accuracy, and resolution. encyclopedia.pubresearchgate.net Reversed-phase HPLC (RP-HPLC), which employs a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for analyzing mildly polar to nonpolar compounds like many benzoate (B1203000) derivatives. unige.ch HPLC methods are extensively used for impurity profiling, assay determination, and stability testing of drug substances. iltusa.comresearchgate.net For nitroaromatic compounds, HPLC systems coupled with UV or mass spectrometry (MS) detectors are commonly used. muni.czsigmaaldrich.comchrom-china.comresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for reaction monitoring. researchgate.netanalis.com.my For instance, the progress of the esterification of 4-fluoro-3-nitrobenzoic acid to form this compound can be monitored by TLC. analis.com.my It is also valuable for preliminary purity checks and compound identification. researchgate.net

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. iltusa.comamericanpharmaceuticalreview.com While direct analysis of some reactive intermediates may be challenging, GC can be employed for certain derivatives or for monitoring specific volatile impurities. americanpharmaceuticalreview.com

The choice of chromatographic technique depends on the specific analytical challenge, including the properties of the analyte, the complexity of the mixture, and the required sensitivity and accuracy. iltusa.com Method validation is a critical component to ensure that the chosen chromatographic method is accurate, precise, specific, and robust for its intended purpose in pharmaceutical quality control. researchgate.net

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving this compound and its derivatives. tandfonline.comnih.gov Its simplicity, speed, and low cost make it an indispensable tool in synthetic organic chemistry.

During the synthesis of derivatives of this compound, TLC is used to track the consumption of starting materials and the formation of products. For instance, in the synthesis of benzimidazole (B57391) derivatives, the reaction progress is followed using analytical TLC on silica (B1680970) gel 60 F254 plates. tandfonline.com The spots on the TLC plate are visualized under UV light at 254 nm. tandfonline.com This allows chemists to determine the optimal reaction time and to know when the reaction is complete. tandfonline.comrsc.org

The choice of the mobile phase, or eluent, is critical for achieving good separation of the components in the reaction mixture. A common mobile phase for analyzing these types of compounds is a mixture of ethyl acetate and n-hexane. ukzn.ac.zaglobalscientificjournal.com The ratio of these solvents can be adjusted to optimize the separation of spots on the TLC plate. globalscientificjournal.com For example, a 1:4 mixture of ethyl acetate to hexane (B92381) has been used to determine the retention factor (Rf) of related compounds. ukzn.ac.za The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.

In the synthesis of various heterocyclic compounds derived from this compound, TLC is used to monitor key steps such as the reduction of the nitro group and subsequent cyclization reactions. tandfonline.comnih.gov For example, in the reduction of an ethyl 3-(alkylamino)-4-nitrobenzoate derivative to its corresponding amine, the reaction is monitored by TLC until the starting material is no longer visible. tandfonline.com Similarly, the formation of final amide products is confirmed by TLC before proceeding with purification. tandfonline.com

Table 1: TLC Parameters for Monitoring Reactions of this compound and its Derivatives

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F254 on aluminum sheets | tandfonline.com |

| Mobile Phase (Eluent) | Ethyl acetate / n-hexane mixtures | ukzn.ac.zaglobalscientificjournal.com |

| Visualization | UV light (254 nm) | tandfonline.com |

| Application | Monitoring reaction completion and determining Rf values | tandfonline.comukzn.ac.za |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, HPLC is essential for determining the purity of the synthesized compounds. bldpharm.com

Purity assessment is a critical step in the characterization of any new compound. HPLC provides a high-resolution separation of the target compound from any impurities, starting materials, or by-products. A purity of ≥98% is often achievable for analogous compounds like ethyl 4-nitrobenzoate through purification methods such as recrystallization, with HPLC being the primary method for validation.

Reverse-phase HPLC is a commonly employed mode for the analysis of nitroaromatic compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of a related compound, ethyl 4-nitrobenzoate, a C18 column can be used. sielc.comrsc.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid, added to improve peak shape and resolution. sielc.com For applications where the analyte needs to be detected by mass spectrometry (MS), volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid. sielc.com

The conditions for an HPLC analysis can be tailored to the specific compound and its impurities. For example, a gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be used to achieve better separation of complex mixtures. rsc.org The detector used in HPLC is typically a UV-Vis detector, as aromatic compounds like this compound absorb UV light.

Table 2: Typical HPLC Conditions for Analysis of Related Nitroaromatic Esters

| Parameter | Description | Reference |

| Column | Newcrom R1 (Reverse Phase) or Phenomenex Kinetex C18 | sielc.comrsc.org |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |

| Detection | UV-Vis | rsc.org |

| Application | Purity determination and quantification |

Gas Chromatography-Mass Spectrometry (GC/MS) for Characterization (considering analogous compounds)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a valuable tool for the characterization of volatile and semi-volatile organic compounds, including nitroaromatic compounds analogous to this compound. nih.govnih.govoregonstate.edu

In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a long, thin capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

For the analysis of nitroaromatic compounds, specific GC/MS methods have been developed. The choice of the GC column is important for achieving good separation. A commonly used column is a DB-5MS or a similar non-polar column. nih.gov The temperature program of the GC oven is carefully controlled to optimize the separation of the analytes. nih.gov

The ionization method used in the mass spectrometer can also be tailored for the analysis of nitroaromatic compounds. Electron ionization (EI) is a common technique, but for enhanced sensitivity and selectivity, electron-capture negative ionization (ECNI) can be used. nih.gov ECNI is particularly well-suited for the detection of electrophilic compounds like nitroaromatics. nih.gov In some cases, derivatization of the analytes prior to GC/MS analysis can improve their volatility and chromatographic behavior. researchgate.net

The mass spectrum of a nitroaromatic compound typically shows a molecular ion peak (M+), which corresponds to the molecular weight of the compound, as well as characteristic fragment ions. researchgate.net The fragmentation pattern provides valuable structural information. For instance, the loss of a nitro group (NO2) is a common fragmentation pathway for these compounds. researchgate.net

Table 3: Illustrative GC/MS Parameters for the Analysis of Nitroaromatic Compounds

| Parameter | Description | Reference |

| GC Column | DB-5MS or RTx-5MS capillary column | nih.gov |

| Injector | Splitless mode | nih.gov |

| Ionization Mode | Electron Ionization (EI) or Electron-Capture Negative Ionization (ECNI) | nih.govresearchgate.net |

| Mass Analyzer | Ion trap or quadrupole | nih.gov |

| Application | Identification and structural characterization | oregonstate.eduacs.org |

Scaffold for Drug Discovery and Development

The chemical reactivity of this compound allows for its modification into various heterocyclic structures and derivatives with significant therapeutic potential.

Design and Synthesis of Bioactive Heterocycles (e.g., benzimidazoles, benzoxazoles)

This compound is a well-established precursor for the synthesis of benzimidazoles and benzoxazoles, two classes of heterocyclic compounds renowned for their broad spectrum of pharmacological activities. nih.govresearchgate.netiucr.org The synthesis typically begins with the esterification of 4-fluoro-3-nitrobenzoic acid to yield this compound. nih.govscialert.net This is often achieved by refluxing the acid in ethanol (B145695) with a catalytic amount of sulfuric acid. nih.govscialert.netanalis.com.my

The subsequent steps involve the nucleophilic substitution of the fluorine atom with an appropriate amine, followed by the reduction of the nitro group to an amine. This diamino intermediate then undergoes cyclization to form the benzimidazole ring. For instance, novel benzimidazole derivatives have been synthesized starting from this compound for various applications, including antimycobacterial agents and sirtuin inhibitors. nih.govscialert.net Similarly, it serves as a precursor for benzoxazole (B165842) synthesis, which are also medicinally important heterocycles. researchgate.net

| Starting Material | Reagents and Conditions | Product | Application | Reference |

| 4-fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄, reflux | This compound | Intermediate | nih.govscialert.net |

| This compound | Amine, DIPEA, CH₂Cl₂ | Ethyl 3-amino-4-(substituted)benzoate | Intermediate | nih.govresearchgate.net |

| Ethyl 3-amino-4-(substituted)benzoate | Ammonium (B1175870) formate (B1220265), Pd/C | Reduced diamine intermediate | Intermediate | nih.gov |

| Reduced diamine intermediate | Aldehyde/Carboxylic acid derivatives | Benzimidazole derivatives | Antimycobacterial, Sirtuin inhibitors | nih.govscialert.net |

| This compound | 2-aminophenol derivatives | Benzoxazole derivatives | COX-2 inhibitors | researchgate.net |

Development of Anti-inflammatory Agents (via derivatives)

Derivatives of this compound have shown promise as anti-inflammatory agents. The core structure can be modified to create compounds that inhibit key enzymes involved in the inflammatory cascade. For example, it is a key intermediate in the synthesis of compounds designed as dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitors. researchgate.net These inhibitors have demonstrated significant anti-inflammatory and analgesic effects in preclinical studies. researchgate.net The development of such dual inhibitors represents a promising strategy for creating anti-inflammatory drugs with potentially improved safety profiles. researchgate.net

Exploration of Antimicrobial and Antiparasitic Potential (via derivatives)

The versatile scaffold of this compound has been utilized to develop new antimicrobial and antiparasitic agents. Nitroaromatic compounds, including derivatives of this compound, are known to have potential antimicrobial activity. smolecule.com For instance, novel benzimidazole derivatives synthesized from this starting material have been screened for their antimycobacterial activity against M. tuberculosis H37Rv and INH-resistant strains. nih.gov Furthermore, the broader class of nitroimidazoles has been extensively investigated for antiparasitic applications, showing activity against parasites like Giardia and Trichomonas. nih.gov While direct studies on this compound's antiparasitic derivatives are less common, the known activity of related nitro-containing heterocycles suggests this is a viable area for future research. google.com

Investigation of Acetylcholinesterase (AChE) Inhibitory Activities (via derivatives)

The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. phcog.commdpi.com Researchers have explored the use of this compound derivatives as potential AChE inhibitors. By incorporating the benzimidazole core, synthesized from this compound, into new molecular structures, scientists have developed novel compounds with AChE inhibitory activity. nih.gov The design of these inhibitors often involves creating molecules that can interact with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

| Compound Series | Starting Material | Key Synthetic Step | Biological Target | Notable Finding | Reference |

| Benzimidazole derivatives | 4-Fluoro-3-nitrobenzoic acid | Formation of benzimidazole ring | Acetylcholinesterase (AChE) | Dual-acting ligands with neuroprotective effects | nih.gov |

Study of Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition (via derivatives)

The development of agents that can dually inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is an attractive approach for creating potent anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs. nih.gov this compound has served as a precursor for the synthesis of novel compounds evaluated for their COX/LOX inhibitory activities. researchgate.net For example, certain diarylpyrazole derivatives synthesized using this intermediate have shown excellent inhibitory activity against both COX-2 and 5-LOX. researchgate.net This dual inhibition can lead to a more comprehensive blockade of the arachidonic acid cascade, resulting in enhanced anti-inflammatory effects.

Potential as Neuraminidase Inhibitors (via derivatives)

Neuraminidase is a key enzyme for the influenza virus, and its inhibition is a major strategy for the treatment of influenza. mdpi.com Benzimidazole derivatives, which can be synthesized from this compound, have been investigated as potential neuraminidase inhibitors. analis.com.my Molecular docking studies and in vitro assays have been used to evaluate the potential of these compounds to bind to and inhibit the neuraminidase enzyme. analis.com.myresearchgate.net While this area of research is still emerging, the structural versatility of benzimidazoles makes them promising candidates for the development of new anti-influenza drugs. analis.com.my

Structure-Activity Relationship (SAR) Studies

The biological activity and reactivity of molecules derived from this compound are significantly influenced by its fluoro and nitro substituents.

Impact of Fluoro and Nitro Substituents on Biological Activity and Reactivity

The presence of both a fluorine atom and a nitro group on the benzene ring of this compound profoundly influences its chemical reactivity and, consequently, the biological activity of its derivatives. The fluorine atom, being highly electronegative, and the nitro group, a strong electron-withdrawing group, decrease the electron density of the aromatic ring. This electronic modification enhances the susceptibility of the molecule to nucleophilic aromatic substitution, a key reaction in the synthesis of various heterocyclic compounds like benzimidazoles. scialert.netsmolecule.com

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov The fluorine atom can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The nitro group, on the other hand, can be a crucial pharmacophore. It can be bioreduced to form reactive intermediates that can interact with cellular components, a mechanism exploited in the design of antimicrobial and anticancer agents. Studies on dinitrobenzyl-containing compounds have shown that both nitro groups are essential for high antitubercular activity through a deazaflavin-dependent nitroreductase activation pathway. acs.org

The strategic placement of these substituents is also critical. The ortho-nitro group to the fluorine atom in this compound activates the 4-position for nucleophilic attack, facilitating the synthesis of diverse derivatives. This reactivity is a cornerstone of its utility as a starting material for creating libraries of compounds for biological screening. scialert.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For benzimidazole derivatives, many of which are synthesized from this compound, QSAR studies are instrumental in predicting their therapeutic potential and guiding the design of more potent analogs. nih.govnih.gov

QSAR models for benzimidazole derivatives have been developed to predict their activity against various targets, including enzymes and receptors involved in cancer and microbial infections. vjs.ac.vnajol.info These models often reveal that both electronic and steric factors are crucial for activity. For instance, a 3D-QSAR study on benzimidazole derivatives as anti-mycobacterial agents highlighted the importance of electrostatic and steric descriptors in determining their inhibitory activity. nih.gov

In a study of amidino-substituted benzimidazole derivatives as human dipeptidyl peptidase III (hDPP III) inhibitors, a QSAR model was developed that could explain 82% of the inhibitory activity. mdpi.com The model identified specific molecular descriptors related to the molecule's shape and electronic properties as key determinants of potency. mdpi.com Such models allow researchers to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted activity, accelerating the drug discovery process.

| QSAR Study Focus | Key Findings | Significance |

| Anti-mycobacterial Benzimidazoles | Electrostatic and steric properties are critical for activity. nih.gov | Guides the design of more potent antitubercular agents. nih.gov |

| Anticancer Benzimidazoles | A 2D-QSAR model showed a high correlation between predicted and experimental IC50 values. vjs.ac.vn | Enables prediction of anticancer activity for newly designed compounds. vjs.ac.vn |

| E. coli Methionine Aminopeptidase Inhibitors | Activity depends on topological descriptors, Burden eigenvalues, 3D MoRSE descriptors, and 2D autocorrelation descriptors. ajol.info | Provides insights into the structural requirements for inhibiting a key bacterial enzyme. ajol.info |

| hDPP III Inhibitors | Certain substituents at position 2 and the type of substituent at positions 5(6) of the benzimidazole core enhance inhibitory potency. mdpi.com | Informs the design of benzimidazoles with improved inhibitory activity against hDPP III. mdpi.com |

Interactions with Biological Targets

The derivatives of this compound have been investigated for their interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition Mechanism Studies

Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes. For example, benzimidazole derivatives synthesized from this starting material have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net The nitro group can act as a pharmacophore for covalent inhibition in some cases.

In the context of antitubercular drug discovery, novel benzimidazole derivatives synthesized from this compound have been screened for their activity against Mycobacterium tuberculosis. nih.gov One study reported that some of these compounds displayed good activity, with one derivative being particularly potent against both a standard and an isoniazid-resistant strain of M. tuberculosis. nih.gov The mechanism of action is often related to the inhibition of essential enzymes within the pathogen.

Receptor Binding Profiling (via derivatives)

The versatile structure of this compound allows for its conversion into a variety of ligands for different receptors. For instance, benzimidazole derivatives have been explored as modulators of the Apj receptor. google.com Furthermore, derivatives have been designed as potential retinoid-X-receptor (RXR) selective agonists. mdpi.com The ability to synthesize a wide range of derivatives from a common starting material like this compound is highly valuable for screening campaigns aimed at identifying new receptor ligands.

Research Applications in Medicinal Chemistry and Biological Sciences

Ethyl 4-fluoro-3-nitrobenzoate serves as a valuable scaffold and intermediate in the development of new therapeutic and diagnostic agents. Its specific arrangement of functional groups—the fluorine atom, the nitro group, and the ethyl ester—allows for diverse chemical modifications, making it a key building block in medicinal chemistry.

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of research for non-invasive imaging and diagnosis. This compound and its derivatives are important precursors for synthesizing these imaging agents, particularly those labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). The presence of the fluorine atom on the benzene (B151609) ring provides a site for direct radiofluorination, although multi-step "built-up" syntheses starting from small, easily fluorinated molecules are more common for complex tracers. researchgate.net

A significant application in this area involves the development of iodo-analogues for imaging and therapy of specific cancers. For instance, researchers have developed radiolabeled (4-fluoro-3-iodobenzyl)guanidine (FIBG) as a superior alternative to the clinically used meta-iodobenzylguanidine (MIBG) for tumors that express the norepinephrine (B1679862) transporter (NET), such as pheochromocytoma and neuroblastoma. nih.gov

In one key study, ¹⁸F-labeled FIBG was prepared in a two-step process starting from a (mesityl)(aryl)iodonium salt precursor. nih.gov This method allows for the efficient introduction of the ¹⁸F isotope. The resulting radiotracer, ¹⁸F-FIBG, demonstrated high accumulation in pheochromocytoma (PC-12) tumor xenografts in mice, enabling clear tumor visualization in PET images with an excellent tumor-to-background ratio. nih.gov

Furthermore, the corresponding therapeutic analogue, ¹³¹I-FIBG, showed higher and more prolonged retention in tumors compared to ¹²⁵I-MIBG. This enhanced retention translated into a significantly greater delay in tumor growth when a therapeutic dose was administered. nih.gov A crucial finding was that the tumor uptake of the diagnostic ¹⁸F-FIBG tracer was directly proportional to the therapeutic efficacy of the ¹³¹I-FIBG, highlighting its potential for patient stratification and therapy planning. nih.gov These findings underscore the utility of fluorinated and iodinated nitroaromatic precursors, derived from structures like this compound, in creating advanced theranostic agents for oncology. nih.gov

This compound and its analogues are utilized in biochemical research to probe metabolic pathways and understand drug-enzyme interactions. chemimpex.com The chemical properties of the molecule, particularly the electron-withdrawing nitro group, make it a useful tool for investigating biological processes. smolecule.com

One of the key metabolic transformations studied is the bioreduction of the nitro group. In biological systems, this group can be reduced to form reactive intermediates that can interact with cellular components. This process is central to the mechanism of action for some therapeutic agents and is a critical pathway to study for understanding both efficacy and potential toxicity.

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of specific enzymes.

Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). researchgate.net For example, specific synthesized compounds demonstrated excellent dual-inhibitory action with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range for COX-2 and the micromolar range for sEH. researchgate.net

Receptor Binding: The structural scaffold allows for interactions with various biological receptors, influenced by the halogen and nitro substituents which can modulate reactivity and binding affinity. smolecule.com Research into these interactions aims to develop novel anti-inflammatory and analgesic agents. researchgate.net

The study of these interactions provides crucial insights into structure-activity relationships, guiding the design of more potent and selective drug candidates. By modifying the core structure of this compound, researchers can fine-tune the molecule's ability to bind to specific enzyme active sites or allosteric sites, leading to the development of new therapeutic agents.

Computational and Theoretical Studies on Ethyl 4 Fluoro 3 Nitrobenzoate

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are instrumental in medicinal chemistry for predicting the binding affinity and interaction patterns of a ligand with a biological target. For ethyl 4-fluoro-3-nitrobenzoate, while direct docking studies are not extensively documented in public literature, its role as a key intermediate in the synthesis of biologically active compounds provides a basis for such computational analysis. nih.govtandfonline.com For instance, it is a precursor for various benzimidazole (B57391) derivatives that have been investigated as cytotoxic agents and inhibitors of proteins like ABCB1 (P-glycoprotein), which is implicated in multidrug resistance in cancer. tandfonline.com

In a typical molecular docking study, the three-dimensional structure of the ligand (derived from a starting material like this compound) is placed into the binding site of a target protein. An algorithm then samples different orientations and conformations of the ligand, calculating a "docking score" that estimates the binding affinity.